3-(3,4-Dichlorophenoxyl)propan-1-amine
Overview
Description
3-(3,4-Dichlorophenoxyl)propan-1-amine, also known as 3,4-DCPPA, is a chemical compound that is widely used in scientific research, specifically in the field of pharmacology. It is a member of the phenoxypropane family and is composed of three parts, a phenoxy group, a chlorine group, and an amine group. 3,4-DCPPA is known to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, 3,4-DCPPA is also known to have an effect on the nervous system and can be used to study the effects of certain drugs on the body.
Mechanism of Action
The exact mechanism of action of 3-(3,4-Dichlorophenoxyl)propan-1-amine is not well-understood, although it is believed to act by binding to specific receptors in the body. It is thought to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. In addition, this compound is also believed to interact with the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, this compound has been shown to have an effect on the nervous system, and can be used to study the effects of certain drugs on the body. Finally, this compound has been shown to have an effect on the immune system, and can be used to study the effects of certain toxins on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3,4-Dichlorophenoxyl)propan-1-amine in lab experiments is that it is relatively easy to synthesize and is readily available. In addition, it is also relatively inexpensive and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not very soluble in water, making it difficult to use in experiments that require the use of aqueous solutions.
Future Directions
The potential future directions for research using 3-(3,4-Dichlorophenoxyl)propan-1-amine include further investigation into its anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, further research could be done to investigate the effects of this compound on the nervous system, as well as the mechanisms of action of various drugs and toxins. Finally, further research could be done to investigate the effects of this compound on the immune system, as well as the mechanisms of action of various hormones.
Scientific Research Applications
3-(3,4-Dichlorophenoxyl)propan-1-amine has a wide range of applications in scientific research. It has been used to study the effects of certain drugs on the body, as well as to investigate the mechanisms of action of various drugs. In addition, this compound has been used to study the effects of certain toxins on the body, as well as to investigate the mechanisms of action of various toxins. It has also been used to study the effects of inflammation on the body, as well as to investigate the mechanisms of action of various anti-inflammatory drugs. Finally, this compound has been used to study the effects of certain hormones on the body, as well as to investigate the mechanisms of action of various hormones.
properties
IUPAC Name |
3-(3,4-dichlorophenoxy)propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFORTINBLQENE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.